6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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Overview
Description
6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the condensation of appropriate benzyl derivatives with cinnoline precursors. One common method includes the reaction of benzylamine with 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced techniques such as flow chemistry and metal-catalyzed reactions to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cinnoline ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
Scientific Research Applications
6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Shares a similar core structure but lacks the benzyl group.
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a chlorine atom instead of a benzyl group.
Uniqueness
6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its benzyl substitution, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H12N2O3 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
6-benzyl-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c19-15-12-9-11(8-10-4-2-1-3-5-10)6-7-13(12)17-18-14(15)16(20)21/h1-7,9H,8H2,(H,17,19)(H,20,21) |
InChI Key |
SMJROMNCYQFTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C(C3=O)C(=O)O |
Origin of Product |
United States |
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